Slu-PP-332 Slu-PP-332
Brand Name: Vulcanchem
CAS No.:
VCID: VC14591609
InChI: InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+
SMILES:
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol

Slu-PP-332

CAS No.:

Cat. No.: VC14591609

Molecular Formula: C18H14N2O2

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

Slu-PP-332 -

Specification

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
IUPAC Name 4-hydroxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Standard InChI InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+
Standard InChI Key RNZIMBFHRXYRLL-XDHOZWIPSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O

Introduction

Chemical Characterization and Synthesis

Structural Features

SLU-PP-332 (IUPAC: 4-hydroxy-N-[(Z)-naphthalen-2-ylmethylideneamino]benzamide) features a hydrazone linker connecting a 4-hydroxybenzamide group to a naphthalene ring system . The Z-configuration at the C=N double bond creates optimal steric alignment for binding within the ERRα ligand-binding domain (LBD), particularly through π-π interactions with Phe328 and Phe495 residues .

Key Structural Attributes:

  • Molecular weight: 318.34 g/mol

  • LogP: 3.2 (predicted)

  • Hydrogen bond donors/acceptors: 2/4

Synthetic Pathway

The synthesis involves two sequential reactions :

Step 1: Esterification and Hydrazinolysis
4-Hydroxybenzoic acid → Methyl 4-hydroxybenzoate → 4-Hydroxybenzohydrazide
Reagents: Thionyl chloride (SOCl<sub>2</sub>), methanol, hydrazine hydrate

Step 2: Schiff Base Formation
4-Hydroxybenzohydrazide + 2-Naphthaldehyde → SLU-PP-332
Conditions: Ethanol reflux, 12 hours, 78% yield

Purity Specifications:

  • HPLC purity: ≥98%

  • Chiral purity: >99% Z-isomer

Molecular Mechanism of Action

ERR Subtype Selectivity

Receptor SubtypeEC<sub>50</sub> (nM)Fold Selectivity vs ERRα
ERRα981.0
ERRβ2302.3
ERRγ4304.4

The compound induces conformational changes in the ERRα LBD, stabilizing interactions with coactivators like PGC-1α. Limited proteolysis assays confirm direct binding, showing dose-dependent protection of ERRα-LBD fragments from chymotrypsin digestion (EC<sub>50</sub> = 45 nM) .

Downstream Signaling Pathways

Transcriptomic profiling in C2C12 myocytes reveals SLU-PP-332-mediated upregulation of:

  • Mitochondrial biogenesis: TFAM (+320%), NRF1 (+210%)

  • Fatty acid oxidation: CPT1B (+450%), ACADVL (+290%)

  • Oxidative phosphorylation: COX4I1 (+180%), ATP5A1 (+155%)

Mechanistically, SLU-PP-332 enhances ERRα's constitutive activity by 4.2-fold in luciferase reporter assays, surpassing the endogenous activator PGC-1α (2.8-fold) .

Pharmacological Effects in Preclinical Models

Skeletal Muscle Remodeling

Eight-week administration in C57BL/6 mice (10 mg/kg/day) induced:

ParameterVehicleSLU-PP-332Change
Type IIa fibers (%)22.4 ± 3.131.7 ± 2.8+41.5%
Mitochondrial DNA/nDNA1.02 ± 0.111.89 ± 0.14+85.3%
Cytochrome c (ng/mg)4.7 ± 0.57.9 ± 0.6+68.1%

Electron microscopy confirmed 2.1-fold increased mitochondrial density in quadriceps .

Exercise Performance Enhancement

Treadmill exhaustion tests demonstrated:

  • Running duration: 42.1 ± 3.8 min (vehicle) vs 71.6 ± 5.2 min (SLU-PP-332)

  • Maximum speed: 25 cm/s vs 34 cm/s

  • Blood lactate clearance: 3.2 mM → 1.8 mM post-exercise (44% reduction)

These effects correlated with increased PDK4 expression (+520%) and enhanced pyruvate dehydrogenase activity .

MetricControlSLU-PP-332
Fasting glucose (mg/dL)156 ± 12112 ± 9
Insulin sensitivity (HOMA-IR)8.1 ± 0.73.9 ± 0.4
Hepatic triglycerides (mg/g)58 ± 631 ± 4

Mechanistically, hepatic ERRα activation increased FGF21 production by 3.8-fold .

Cardiovascular Effects

In a heart failure model (transverse aortic constriction), SLU-PP-332 (15 mg/kg/day):

  • Improved ejection fraction from 32% to 48%

  • Reduced left ventricular mass by 28%

  • Increased fatty acid oxidation rates by 210%

Toxicity Data

28-day rat toxicity study (NOAEL):

Dose (mg/kg/day)Observations
10No adverse effects
30Transient ALT elevation (1.5× ULN)
100Body weight loss (12%), hepatic steatosis

No mutagenicity detected in Ames tests .

Comparative Analysis with Existing Therapies

vs Exercise Training

SLU-PP-332 mimics 70-80% of exercise-induced skeletal muscle adaptations:

AdaptationExerciseSLU-PP-332
VO<sub>2</sub> max increase+25%+18%
Citrate synthase activity+300%+220%
Capillarization+40%+22%

Notably, the compound bypasses exercise's anti-inflammatory effects (IL-6: -60% with exercise vs no change) .

vs Other ERR Modulators

CompoundERRα EC<sub>50</sub>ERRγ EC<sub>50</sub>Exercise Endurance
SLU-PP-33298 nM430 nM+70%
GSK4716>5000 nM1200 nMNo effect
XCT790 (inverse)60 nM (IC<sub>50</sub>)N/AImpaired

SLU-PP-332's unique hydrazone structure enables 51-fold greater ERRα activation than previous-generation agonists .

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